Desmethylglycitein

Description

6,7,4'-Trihydroxyisoflavone has been reported in Capsicum annuum with data available.

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLUFQJZYAJQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022452 | |

| Record name | 4',6,7-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17817-31-1 | |

| Record name | 6,7,4′-Trihydroxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17817-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',6,7-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',6,7-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',6,7-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM2K574GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

322 °C | |

| Record name | 6-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Desmethylglycitein chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylglycitein, also known as 4',6,7-trihydroxyisoflavone, is a naturally occurring isoflavone, a class of phytoestrogens. It is structurally related to other well-known isoflavones like daidzein and genistein and is found in soy products. This document provides an in-depth technical overview of this compound, covering its chemical structure, properties, and significant biological activities, with a focus on its potential as a therapeutic agent. Detailed experimental protocols for key biological assays are provided to facilitate further research and development.

Chemical Structure and Properties

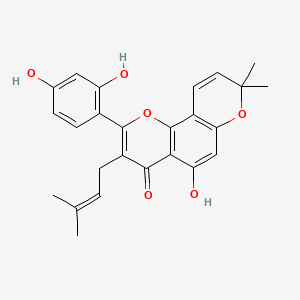

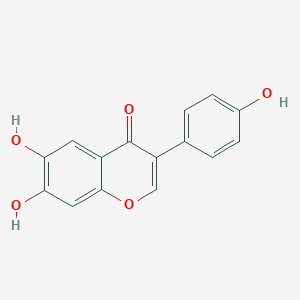

This compound is a polyhydroxylated isoflavone with a core benzopyran-4-one structure substituted with three hydroxyl groups.

Chemical Structure:

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 6,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | [1] |

| Synonyms | 4',6,7-Trihydroxyisoflavone, 6,7,4'-Trihydroxyisoflavone, 6-Hydroxydaidzein | |

| CAS Number | 17817-31-1 | |

| Molecular Formula | C₁₅H₁₀O₅ | [1] |

| Molecular Weight | 270.24 g/mol | [1] |

| SMILES | C1=CC(=CC=C1C2=COC3=C(C2=O)C=C(C=C3O)O)O | |

| InChI | InChI=1S/C15H10O5/c16-8-1-4-10(5-2-8)12-7-20-14-6-11(17)9(16)3-13(14)15(12)19/h1-7,16-18H |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | Data not available | |

| Solubility | Soluble in DMSO | [2][3] |

| Data on quantitative solubility in water and ethanol is limited. | [2][4] |

Table 3: Spectral Data of this compound

| Spectral Data Type | Key Features | Reference |

| ¹H NMR & ¹³C NMR | Specific peak assignments are not readily available in the literature. However, the spectra would be consistent with the isoflavone structure, showing signals for the aromatic protons and carbons. A published ¹³C NMR spectrum of pure Dimethylglycine (DMG) shows characteristic resonances.[5] | [5][6][7][8] |

| FT-IR | Expected to show characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | [9][10][11][12][13] |

| UV-Vis | Isoflavones typically exhibit two major absorption bands in the UV-Vis spectrum, arising from the benzoyl and cinnamoyl systems of the chromone ring. | [14][15][16][17] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its antioxidant properties and its ability to modulate key cellular signaling pathways.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals. This activity is a key contributor to its potential health benefits.

Anticancer Activity

This compound has demonstrated anticancer properties, notably against human colon cancer cells (HCT-116). Its mechanism of action involves the inhibition of cell proliferation and the induction of cell cycle arrest.

Modulation of Signaling Pathways

This compound has been identified as an inhibitor of several key protein kinases involved in cell growth, proliferation, and survival.

-

Protein Kinase Cα (PKCα) Inhibition: this compound directly inhibits PKCα, a serine/threonine kinase involved in various cellular processes, including cell proliferation and differentiation.[18]

-

Phosphoinositide 3-kinase (PI3K) Inhibition: It acts as an inhibitor of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and growth. Dysregulation of this pathway is common in many cancers.[19][20][21][22][23]

-

Cyclin-Dependent Kinase (CDK) Inhibition: this compound inhibits CDK1 and CDK2, key regulators of the cell cycle. Inhibition of these kinases can lead to cell cycle arrest, preventing cancer cell proliferation.[24][25][26][27][28]

Signaling Pathway and Experimental Workflow Diagrams

Caption: Inhibition of the PKCα signaling pathway by this compound.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Inhibition of Cell Cycle Progression by this compound via CDK1/2.

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

-

Ascorbic acid (positive control)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations.

-

Assay: a. In a 96-well plate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the sample solutions (different concentrations of this compound) to the wells. c. For the positive control, use ascorbic acid at various concentrations. d. For the blank, use 100 µL of methanol or ethanol instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

MTT Assay for Cell Viability (Anticancer Activity)

Objective: To assess the cytotoxic effect of this compound on HCT-116 human colon cancer cells.

Materials:

-

HCT-116 cells

-

DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: After 24 hours, treat the cells with various concentrations of this compound dissolved in the culture medium. Include a vehicle control (medium with the same amount of DMSO used to dissolve the compound).

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

In Vitro Kinase Inhibition Assays (PKCα, PI3K, CDK1/2)

Objective: To determine the inhibitory effect of this compound on the activity of specific protein kinases.

General Principle: These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human kinase (PKCα, PI3K, or CDK2/Cyclin A)

-

Specific substrate for each kinase

-

ATP

-

Assay buffer

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White opaque 96-well or 384-well plates

-

Luminometer

General Procedure (ADP-Glo™ Kinase Assay):

-

Kinase Reaction: a. Set up the kinase reaction in a white opaque plate by adding the kinase, its specific substrate, and this compound at various concentrations in the appropriate kinase buffer. b. Initiate the reaction by adding ATP. c. Incubate at the optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously measure the newly synthesized ATP through a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measurement: Measure the luminescence using a luminometer.

-

Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence in the presence of this compound indicates inhibition. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a promising natural compound with significant antioxidant and anticancer activities. Its ability to inhibit key signaling pathways, including PKCα, PI3K/Akt, and CDK1/2, underscores its potential for development as a therapeutic agent. The detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic applications of this intriguing isoflavone. Further studies are warranted to fully elucidate its pharmacological profile and to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 17. utsc.utoronto.ca [utsc.utoronto.ca]

- 18. Deciphering the Role and Signaling Pathways of PKCα in Luminal A Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Cryo-EM structure of the CDK2-cyclin A-CDC25A complex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. Khan Academy [khanacademy.org]

Desmethylglycitein: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylglycitein (DMG), a minor isoflavone predominantly found in fermented soy products, is gaining attention for its potential estrogenic and antioxidant activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. Quantitative data is summarized for comparative analysis, and experimental protocols are detailed to enable replication. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually represent the complex processes involved.

Natural Sources of this compound

This compound, also known as 4',6,7-trihydroxyisoflavone, is primarily found in fermented soybean products. The fermentation process, often involving microorganisms like Aspergillus oryzae and various yeasts and bacteria, is crucial for the biotransformation of isoflavone glycosides present in soybeans into their aglycone forms, including this compound.

Table 1: Quantitative Data on this compound in Fermented Soy Products

| Fermented Soy Product | This compound Content (μg/g) | Reference |

| Soybean Miso | Present, but specific quantitative data is limited in readily available literature. | [1] |

| Doenjang (Korean Soybean Paste) | Varies depending on fermentation conditions; specific quantitative data for DMG is not widely reported. | |

| Natto (Fermented Soybeans) | Isoflavone aglycones are present; specific quantitative data for DMG is not widely reported. |

Note: While the presence of this compound in these products is established, precise quantitative data remains a subject of ongoing research. The concentration can vary significantly based on the soybean variety, fermentation time, temperature, and microbial strains used.

Isolation and Purification of this compound

The isolation and purification of this compound from natural sources involve a multi-step process combining extraction and chromatographic techniques. The general workflow aims to first extract a crude mixture of isoflavones and then separate the individual compounds.

General Experimental Workflow for Isoflavone Isolation

The following diagram illustrates a typical workflow for the isolation of isoflavones from fermented soy products.

Detailed Experimental Protocols

While a specific, detailed protocol solely for this compound is not extensively documented, the following are detailed methodologies for the key steps in isoflavone isolation, which can be adapted and optimized for the purification of this compound.

Protocol 1: Solvent Extraction of Isoflavones from Fermented Soybean Meal

-

Sample Preparation: Lyophilize and grind the fermented soybean product (e.g., miso) into a fine powder.

-

Extraction:

-

Suspend the powdered sample in an 80% aqueous methanol or ethanol solution (1:10 w/v).

-

Perform extraction using one of the following methods:

-

Maceration: Stir the mixture at room temperature for 24 hours.

-

Ultrasound-Assisted Extraction: Sonicate the mixture for 30-60 minutes.

-

Heat-Reflux Extraction: Reflux the mixture at 60-70°C for 2-4 hours.

-

-

-

Filtration: Filter the extract through Whatman No. 1 filter paper or centrifuge at 4000 rpm for 20 minutes to separate the solid residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude isoflavone extract.

Protocol 2: Column Chromatography for Fractionation

-

Stationary Phase: Pack a glass column with silica gel 60 or a macroporous adsorbent resin (e.g., HP-20).

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution:

-

For silica gel chromatography, use a gradient of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., ethyl acetate), gradually increasing the polarity.

-

For macroporous resin chromatography, wash with water to remove sugars and other polar impurities, then elute with increasing concentrations of ethanol or methanol in water.

-

-

Fraction Collection: Collect fractions and monitor the composition of each fraction using thin-layer chromatography (TLC) or analytical HPLC.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

-

Column: Use a preparative reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid), is typically used.

-

Injection: Dissolve the partially purified fractions containing this compound in the mobile phase and inject a large volume onto the preparative column.

-

Detection and Collection: Monitor the elution profile using a UV detector (isoflavones typically absorb around 260 nm). Collect the fraction corresponding to the this compound peak.

-

Purity Analysis: Assess the purity of the collected fraction using analytical HPLC-MS.

Signaling Pathways Modulated by Isoflavones

Isoflavones, including this compound, are known phytoestrogens, meaning they can bind to estrogen receptors (ERα and ERβ) and modulate downstream signaling pathways. This interaction can influence cellular processes such as proliferation, differentiation, and apoptosis. The primary signaling pathways implicated are the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

While direct studies on this compound's specific impact on these pathways are limited, the general mechanism for phytoestrogen action provides a framework for its potential biological effects.

Estrogen Receptor-Mediated Signaling

Description of Pathways:

-

MAPK/ERK Pathway: Binding of this compound to estrogen receptors can initiate a signaling cascade starting with the activation of Ras, which in turn activates Raf, MEK, and finally ERK. Activated ERK can then translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and differentiation.

-

PI3K/Akt Pathway: Estrogen receptor activation can also lead to the activation of PI3K, which then activates Akt. Akt is a crucial kinase that regulates numerous downstream targets, including mTOR, to control cell growth, survival, and metabolism. Dysregulation of this pathway is common in many diseases, including cancer.

Conclusion

This compound represents a promising bioactive compound from fermented soy products. While its presence is confirmed, further research is needed to quantify its concentration in various sources and to establish detailed, optimized protocols for its isolation and purification. Understanding its specific interactions with cellular signaling pathways, particularly the MAPK/ERK and PI3K/Akt pathways, will be crucial for elucidating its therapeutic potential in estrogen-related conditions and other diseases. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing isoflavone.

References

The Biological Activity of Desmethylglycitein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylglycitein (4',6,7-Trihydroxyisoflavone), a metabolite of the soy isoflavone daidzein, has emerged as a molecule of significant interest in pharmacological research. Possessing a range of biological activities, it demonstrates potential as a therapeutic agent in oncology, and shows promise for its antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its molecular mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways influenced by this compound.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. The primary activities identified in the literature include anti-cancer, antioxidant, anti-inflammatory, neuroprotective, and larvicidal effects.

Anti-Cancer Activity

This compound has demonstrated notable anti-cancer properties, primarily through the inhibition of key cell cycle regulators and signaling pathways involved in cell proliferation and survival.

-

Inhibition of Cyclin-Dependent Kinases (CDK1 and CDK2): this compound directly binds to and inhibits the activity of CDK1 and CDK2.[1] This inhibition is crucial as these kinases are pivotal for cell cycle progression, particularly at the S and G2/M phases. The suppression of CDK1 and CDK2 activity leads to cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1] In human colon cancer HCT-116 cells, treatment with this compound has been shown to suppress CDK1 and CDK2 activity in a dose-dependent manner.[1]

-

Induction of G2/M Phase Cell Cycle Arrest: A direct consequence of CDK1 and CDK2 inhibition is the arrest of the cell cycle at the G2/M transition phase.[1] Studies have shown that this compound treatment leads to an increased percentage of HCT-116 cells in the G2/M phase.[1]

-

Inhibition of the PI3K/Akt Signaling Pathway: this compound has been identified as an inhibitor of Phosphoinositide 3-kinase (PI3K) in an ATP-competitive manner.[2] The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. By inhibiting PI3K, this compound effectively downregulates this pro-survival pathway, contributing to its anti-cancer effects.[2]

-

Inhibition of Protein Kinase C (PKC)α: this compound acts as a direct inhibitor of PKCα.[2] PKCα is implicated in various cellular processes, including cell proliferation and invasion. Its inhibition by this compound contributes to the overall anti-tumor activity.

Antioxidant Activity

This compound exhibits antioxidant properties, which are attributed to its isoflavone structure. It can scavenge free radicals, thereby mitigating oxidative stress, a key contributor to various chronic diseases, including cancer and neurodegenerative disorders.

Anti-Inflammatory Effects

Preliminary evidence suggests that this compound may possess anti-inflammatory properties. This is a common characteristic of flavonoids, which are known to modulate inflammatory pathways. Further research is needed to fully elucidate the specific mechanisms and quantitative efficacy of this compound as an anti-inflammatory agent.

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of flavonoids like this compound suggest a potential for neuroprotection. By combating oxidative stress and inflammation in the brain, it may offer therapeutic benefits in the context of neurodegenerative diseases. However, specific quantitative data on the neuroprotective effects of this compound are still emerging.

Larvicidal Activity

This compound has been identified as a potent inhibitor of the Aedes aegypti glutathione S-transferase Noppera-bo (AeNobo), an enzyme crucial for the biosynthesis of the insect molting hormone ecdysone. This inhibition disrupts the larval development of the mosquito, highlighting its potential as a larvicide.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Biological Activity | Assay/Model | Target/Cell Line | Parameter | Value | Reference |

| Larvicidal Activity | In vitro enzyme inhibition | Aedes aegypti Noppera-bo (AeNobo) | IC50 | 0.287 µM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological activity of this compound.

CDK1 and CDK2 Kinase Assay

Objective: To determine the inhibitory effect of this compound on the kinase activity of CDK1 and CDK2.

Materials:

-

Recombinant human CDK1/Cyclin B1 and CDK2/Cyclin A complexes

-

Histone H1 as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (various concentrations)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture containing the kinase buffer, recombinant CDK/cyclin complex, and Histone H1 substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a specified time (e.g., 20 minutes) at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of kinase activity at each this compound concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

HCT-116 cells (or other relevant cancer cell line)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HCT-116 cells in culture plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

HCT-116 cells

-

Matrigel

-

This compound formulation for injection (e.g., dissolved in a suitable vehicle)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of HCT-116 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection) or the vehicle control to the respective groups according to a predetermined schedule and dosage.

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target proteins).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the biological activity of this compound.

Signaling Pathways

Figure 1: Key signaling pathways modulated by this compound.

Experimental Workflows

Figure 2: General experimental workflows for evaluating this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted biological profile. Its ability to target fundamental cellular processes such as cell cycle progression and pro-survival signaling pathways underscores its potential as an anti-cancer agent. Furthermore, its antioxidant and larvicidal activities suggest broader therapeutic and practical applications.

Despite the encouraging findings, significant research gaps remain. A critical need exists for comprehensive quantitative studies to determine the IC50 and EC50 values of this compound across a range of cancer cell lines and in various antioxidant and anti-inflammatory assays. In-depth mechanistic studies are also required to fully delineate the upstream and downstream effectors of the signaling pathways it modulates. Future research should focus on these areas to fully unlock the therapeutic potential of this compound and pave the way for its potential clinical development.

References

Desmethylglycitein: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylglycitein (DMG), a naturally occurring isoflavone, has garnered scientific interest for its diverse biological activities. This technical guide provides an in-depth examination of the known mechanisms of action of this compound, focusing on its larvicidal, estrogenic, antioxidant, and anti-proliferative properties. The information presented herein is intended to support further research and drug development efforts by providing a consolidated resource of quantitative data, detailed experimental methodologies, and an elucidation of the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, each with distinct molecular targets and downstream consequences. The primary and most well-characterized mechanism is its potent larvicidal activity against Aedes aegypti, the mosquito vector for several infectious diseases. Additionally, DMG exhibits notable estrogenic, antioxidant, and anti-proliferative activities.

Larvicidal Activity: Inhibition of AeNobo

The principal mechanism behind this compound's larvicidal properties is its inhibition of the Noppera-bo (Nobo) protein in Aedes aegypti (AeNobo)[1]. AeNobo is a glutathione S-transferase (GST) that plays a critical role in the biosynthesis of the insect molting hormone, ecdysone. By inhibiting this enzyme, DMG disrupts the developmental process of the mosquito larvae, leading to mortality.

Molecular docking and mutagenesis studies have revealed that the interaction between this compound and AeNobo is highly specific. The glutamic acid residue at position 113 (Glu-113) of the AeNobo protein is crucial for this interaction, forming hydrogen bonds with the hydroxyl groups on the A-ring of DMG[1]. This targeted inhibition makes this compound a promising candidate for the development of novel and specific larvicides.

Estrogenic Activity: Preferential Binding to Estrogen Receptor β (ERβ)

This compound demonstrates estrogenic effects, primarily through its interaction with estrogen receptors. It displays a higher binding affinity for estrogen receptor β (ERβ) compared to estrogen receptor α (ERα). This preferential binding suggests that DMG may have tissue-selective estrogenic activities. The classical mechanism of estrogen receptor activation involves the binding of the ligand to the receptor, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the ligand-receptor complex binds to estrogen response elements (EREs) on the DNA, thereby modulating the transcription of target genes[2][3][4][5]. Non-classical estrogen receptor signaling can also occur, involving membrane-associated receptors and the activation of intracellular signaling cascades such as the MAPK and PI3K/Akt pathways[3][4][6]. The specific downstream targets of this compound-mediated ERβ activation are an area for further investigation.

Antioxidant Activity: Radical Scavenging and Potential Nrf2 Pathway Activation

This compound exhibits significant antioxidant properties, including the ability to scavenge free radicals. This activity is attributed to its chemical structure, which allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS). As a flavonoid, this compound may also exert its antioxidant effects by modulating intracellular signaling pathways. One of the key antioxidant pathways potentially activated by flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[7][8][9][10][11]. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of a suite of antioxidant and detoxification enzymes. While direct evidence for DMG-induced Nrf2 activation is not yet available, it represents a plausible mechanism for its cellular antioxidant effects.

Anti-proliferative Activity: Potential for Cell Cycle Regulation in Cancer Cells

This compound has been shown to possess weak anti-proliferative activity against certain cancer cell lines, such as MCF-7 human breast cancer cells. The precise mechanism for this activity is not fully elucidated for DMG; however, studies on other flavonoids in breast cancer cells suggest a common mechanism involving the induction of cell cycle arrest and apoptosis[12][13][14][15][16][17]. The cell cycle is regulated by a series of cyclins and cyclin-dependent kinases (CDKs). Flavonoids can interfere with this process by modulating the expression and activity of these key regulatory proteins, leading to a halt in cell proliferation. For instance, they may cause an arrest at the G1/S or G2/M phases of the cell cycle. Further research is needed to identify the specific cyclins and CDKs affected by this compound in cancer cells.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

| Activity | Target/Assay | Value | Reference |

| Larvicidal | AeNobo Inhibition (IC50) | 0.287 µM | [18] |

| Antioxidant | DPPH Radical Scavenging (IC50) | ~13 µM | |

| Anti-proliferative | MCF-7 Cell Proliferation (IC50) | ~30-40 µM | |

| Estrogenic | ERβ Relative Binding Affinity | ~14% (vs. Estradiol) |

Experimental Protocols

AeNobo Inhibition Assay

This protocol describes the in vitro assay to determine the inhibitory effect of this compound on the glutathione S-transferase activity of AeNobo.

-

Reagents:

-

Purified recombinant AeNobo protein

-

This compound

-

3,4-dinitrobenzamidedichlorofluorescein (3,4-DNADCF) (fluorogenic substrate)

-

Glutathione (GSH)

-

Sodium phosphate buffer (pH 6.5)

-

Tween 20

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Prepare a dilution series of this compound in DMSO.

-

In a microplate, mix the diluted this compound solution with a solution containing sodium phosphate buffer, Tween 20, and GSH.

-

Add the purified AeNobo protein to the mixture.

-

Initiate the reaction by adding the fluorogenic substrate, 3,4-DNADCF.

-

Monitor the increase in fluorescence over time, which corresponds to the enzymatic activity of AeNobo.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the free radical scavenging activity of this compound using the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Reagents:

-

This compound

-

DPPH solution in methanol or ethanol

-

Methanol or ethanol (as solvent)

-

Ascorbic acid or Trolox (as a positive control)

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the this compound stock solution.

-

In a microplate or cuvettes, mix the this compound dilutions with the DPPH solution.

-

Include a control containing only the solvent and the DPPH solution.

-

Incubate the reactions in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

-

MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol provides a general method for evaluating the anti-proliferative effects of this compound on MCF-7 breast cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Reagents and Materials:

-

MCF-7 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution

-

DMSO or a suitable solubilizing agent

-

96-well cell culture plates

-

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO or another suitable solvent.

-

Measure the absorbance of the resulting solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

-

Signaling Pathways and Experimental Workflows

Larvicidal Action of this compound via AeNobo Inhibition

The following diagram illustrates the proposed mechanism of larvicidal action of this compound.

General Experimental Workflow for IC50 Determination

The following diagram outlines a typical experimental workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.

Potential Antioxidant Signaling via Nrf2 Activation

This diagram depicts a plausible, though not yet confirmed for this compound, signaling pathway for its antioxidant effects through the activation of Nrf2.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-uat.mdedge.com [cdn-uat.mdedge.com]

- 5. [PDF] Loss of Estrogen Receptor Signaling Triggers Epigenetic Silencing of Downstream Targets in Breast Cancer | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. H2O2/DEM-Promoted Maft Promoter Demethylation Drives Nrf2/ARE Activation in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifestylematrix.com [lifestylematrix.com]

- 9. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Demethylcalabaxanthone from Garcinia mangostana Exerts Antioxidant Effects through the Activation of the Nrf2 Pathway as Assessed via Molecular Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclin-dependent kinases in breast cancer: expression pattern and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Cyclin-Dependent Kinases 4/6 Inhibitors in Breast Cancer: Current Status, Resistance, and Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi-res.com [mdpi-res.com]

In Vitro Efficacy of Desmethylglycitein: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the in vitro biological activities of Desmethylglycitein (DMG), a naturally occurring isoflavone. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound. The guide consolidates available data on its anticancer, neuroprotective, and anti-inflammatory properties, presenting detailed experimental protocols and exploring the underlying molecular mechanisms.

Core Findings and Data Summary

This compound, and its closely related analog glycitein, have demonstrated notable bioactivity across a range of in vitro models. Quantitative data from various studies are summarized below, offering a comparative look at the compound's potency in different cellular contexts.

| Assay Type | Cell Line | Parameter | Compound | IC50 Value | Reference |

| Anticancer | SKBR-3 (Human Breast Cancer) | DNA Synthesis Inhibition | Glycitein | 36.4 µM | [1] |

| Anticancer | AGS (Human Gastric Cancer) | Cell Viability | Glycitein | Not explicitly stated, but demonstrated dose-dependent inhibition | [2] |

| Neuroprotection | SH-SY5Y (Human Neuroblastoma) | Protection against Rotenone-induced cell death | Glycitein | Not explicitly stated, but showed significant protective effects | [3] |

Anticancer Activity

In vitro studies suggest that glycitein, a methylated form of this compound, possesses antiproliferative and pro-apoptotic effects in human cancer cell lines.

Experimental Protocol: Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., SKBR-3, AGS) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[1]

- Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- The stock solution is serially diluted to achieve a range of final concentrations.

- The culture medium is replaced with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

3. Incubation:

- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Reagent Addition and Incubation:

- After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

5. Formazan Solubilization and Absorbance Reading:

- The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

- Cell viability is expressed as a percentage of the control.

- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

Glycitein has been shown to induce apoptosis in human gastric cancer cells through the modulation of the MAPK/STAT3/NF-κB signaling pathway.[2] This suggests that this compound may exert its anticancer effects by influencing key regulators of cell survival and death.

Studies on the related isoflavone glycitein have shown that it can induce apoptosis by altering the expression of key regulatory proteins. In rotenone-treated SH-SY5Y cells, glycitein treatment led to changes in the expression of Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic) proteins, as well as caspase-3, a key executioner caspase.[3]

Caption: Glycitein-mediated regulation of apoptosis.

Neuroprotective Effects

Glycitein has demonstrated neuroprotective properties in a cellular model of Parkinson's disease.[3] It was found to protect human neuroblastoma SK-N-SH cells from rotenone-induced oxidative stress and apoptotic cell death.[3]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of a compound against a neurotoxin.

1. Cell Culture and Differentiation:

- Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium.

- For some experiments, cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

2. Pre-treatment with Compound:

- Cells are pre-treated with various concentrations of this compound for a specific duration before exposure to the neurotoxin.

3. Induction of Neurotoxicity:

- A neurotoxin, such as rotenone or hydrogen peroxide, is added to the culture medium to induce oxidative stress and cell death.[3]

4. Assessment of Cell Viability:

- Cell viability is measured using methods like the MTT assay to quantify the protective effect of this compound.

5. Measurement of Reactive Oxygen Species (ROS):

- Intracellular ROS levels are measured using fluorescent probes like DCFDA to assess the antioxidant effect of the compound. Glycitein has been shown to significantly diminish rotenone-triggered increases in ROS levels.[3]

6. Analysis of Apoptotic Markers:

- The expression of apoptosis-related proteins such as Bax, Bcl-2, and caspase-3 can be analyzed by western blotting to elucidate the mechanism of protection.[3]

Signaling Pathways in Neuroprotection

The neuroprotective effects of isoflavones are often linked to their ability to modulate signaling pathways involved in cell survival and stress response. Glycitein's ability to restore mitochondrial membrane potential and increase the activity of ROS scavenging enzymes like GSH, SOD, and CAT points to its role in mitigating oxidative stress.[3]

Caption: Workflow for in vitro neuroprotection studies.

Anti-inflammatory Activity

This compound is expected to possess anti-inflammatory properties, a common characteristic of isoflavones. These effects are typically evaluated by measuring the inhibition of inflammatory mediators in activated immune cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is widely used to screen for the anti-inflammatory potential of compounds.

1. Cell Culture:

- RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with FBS and antibiotics.

2. Cell Seeding and Treatment:

- Cells are seeded in 96-well plates and allowed to adhere.

- Cells are then treated with various concentrations of this compound.

3. Stimulation:

- After a short pre-incubation with the compound, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

4. Measurement of Nitrite:

- After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

5. Data Analysis:

- The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

- The IC50 value for NO inhibition is determined.

Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression. Glycitein has been shown to potentially inhibit inflammation via the NF-κB or MAPK pathways.[2]

Caption: Potential inhibition of inflammatory pathways by DMG.

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to assess antioxidant capacity.

1. Preparation of Solutions:

- A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.

- Various concentrations of this compound are prepared in a suitable solvent.

2. Reaction Mixture:

- The this compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

3. Incubation and Measurement:

- The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

- The absorbance of the solution is measured at a wavelength of approximately 517 nm.

4. Calculation:

- The percentage of DPPH radical scavenging activity is calculated.

- The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Conclusion

The available in vitro data, primarily on the related compound glycitein, suggest that this compound holds promise as a bioactive molecule with potential applications in oncology, neuroprotection, and anti-inflammatory therapies. Further research is warranted to fully elucidate its efficacy and mechanisms of action, particularly to establish specific quantitative data for this compound itself. This guide provides a foundational framework for researchers to design and execute robust in vitro studies to explore the therapeutic potential of this interesting isoflavone.

References

- 1. Inhibitory effects of O-methylated isoflavone glycitein on human breast cancer SKBR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycitein exerts neuroprotective effects in Rotenone-triggered oxidative stress and apoptotic cell death in the cellular model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethylglycitein: A Technical Guide to its Antioxidant Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylglycitein (DMG), also known as 6,7,4'-trihydroxyisoflavone, is a key metabolite of the soy isoflavone daidzein. While isoflavones have garnered significant attention for their potential health benefits, including their antioxidant properties, the specific activity of their metabolites is crucial for understanding their in vivo efficacy. This technical guide provides an in-depth analysis of the antioxidant activity of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its cytoprotective effects. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this natural compound.

Introduction to this compound and its Antioxidant Potential

Isoflavones, abundant in soy products, are a class of phytoestrogens that have been associated with a reduced risk of various chronic diseases. Following ingestion, isoflavones like daidzein undergo metabolic transformation by gut microbiota and hepatic enzymes, leading to the formation of various metabolites. This compound is one such significant metabolite, and understanding its intrinsic biological activities is paramount. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants can mitigate oxidative damage through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems. This compound has demonstrated notable antioxidant properties, positioning it as a compound of interest for further investigation and therapeutic development.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. While comprehensive quantitative data for this compound across all standard antioxidant assays is not extensively available in the literature, the existing data and studies on closely related isoflavone metabolites provide valuable insights.

Table 1: In Vitro Antioxidant Activity of this compound and Related Isoflavones

| Assay | Compound | IC50 / Activity | Reference Compound | IC50 / Activity | Source(s) |

| DPPH Radical Scavenging | This compound | ~13 µM | - | - | [1] |

| Cellular ROS Scavenging | 6,3',4'-Trihydroxyflavone | 3.02 µM | - | - | [2] |

| Catalase Activity | O-desmethylangolensin | 4.7-fold increase | Control | - | [3] |

| Superoxide Dismutase (SOD) Activity | This compound | Attenuated reduction | 6-OHDA treated cells | - | [4] |

| Glutathione (GSH) Levels | This compound | Attenuated reduction | 6-OHDA treated cells | - | [4] |

Note: Data for some assays on this compound is limited. Data for structurally similar compounds or related metabolites is included for comparative context.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Direct Radical Scavenging

This compound possesses a phenolic structure with multiple hydroxyl groups, which are critical for its ability to donate a hydrogen atom to stabilize free radicals. This is exemplified by its activity in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where it has been shown to have a half-maximal inhibitory concentration (IC50) of approximately 13 µM[1].

Modulation of the Nrf2-ARE Signaling Pathway

A primary mechanism by which phenolic compounds like this compound exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Key downstream targets of the Nrf2 pathway include:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide, all of which have cytoprotective effects.

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide.

-

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.

-

Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides.

Studies on daidzein metabolites, such as O-desmethylangolensin, have shown a significant increase in catalase and SOD activity in HepG2 cells, supporting the role of these metabolites in upregulating endogenous antioxidant defenses[3][5]. While direct quantitative data for this compound's effect on Nrf2 and its target enzymes are still emerging, its structural similarity to other Nrf2-activating flavonoids suggests a similar mechanism of action.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

-

In a 96-well plate, add a specific volume of each this compound dilution to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control (DPPH solution with solvent only) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cellular Antioxidant Activity (CAA) Assay

-

Principle: This cell-based assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) by peroxyl radicals within cells.

-

Protocol:

-

Seed cells (e.g., HepG2 or Caco-2) in a 96-well black plate and grow to confluence.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of this compound and DCFH-DA for a specific incubation period (e.g., 1 hour).

-

Wash the cells to remove the treatment solution.

-

Add a peroxyl radical generator (e.g., AAPH) to induce oxidative stress.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over time using a microplate reader.

-

Calculate the area under the curve (AUC) for both control and treated cells.

-

The CAA value is calculated as the percentage reduction in fluorescence compared to the control.

-

Antioxidant Enzyme Activity Assays (SOD, Catalase, GPx)

-

Principle: These assays measure the activity of specific antioxidant enzymes in cell lysates after treatment with the test compound.

-

General Protocol:

-

Culture cells and treat with various concentrations of this compound for a specified period.

-

Lyse the cells to release the intracellular enzymes.

-

Determine the protein concentration of the cell lysates.

-

Use commercially available assay kits or established protocols to measure the activity of SOD, catalase, and GPx.

-

SOD Assay: Typically involves the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) and a detection system that reacts with superoxide.

-

Catalase Assay: Often measures the decomposition of hydrogen peroxide, which can be monitored spectrophotometrically.

-

GPx Assay: Usually a coupled enzyme assay that measures the rate of NADPH oxidation.

-

-

Normalize the enzyme activity to the protein concentration of the lysate.

-

Lipid Peroxidation (TBARS) Assay

-

Principle: This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

-

Protocol:

-

Induce lipid peroxidation in a suitable system (e.g., cell culture, tissue homogenate) in the presence and absence of this compound.

-

Add a solution of TBA to the samples.

-

Heat the samples to facilitate the reaction between MDA and TBA.

-

Measure the absorbance of the resulting pink-colored adduct at a specific wavelength (typically 532 nm).

-

The inhibition of lipid peroxidation is determined by the reduction in absorbance in the presence of this compound compared to the control.

-

Conclusion and Future Directions

This compound, a major metabolite of daidzein, exhibits significant antioxidant activity through both direct radical scavenging and the potential modulation of the Nrf2-ARE signaling pathway. The available data, although not exhaustive, strongly suggest that this compound contributes to the overall antioxidant effects observed after the consumption of soy products.

For drug development professionals, this compound represents a promising lead compound for the development of therapeutics targeting diseases with an underlying oxidative stress component. Its natural origin and presence as a human metabolite are advantageous from a safety and bioavailability perspective.

Future research should focus on generating a more comprehensive quantitative profile of this compound's antioxidant activity using a standardized panel of assays. In vivo studies are also crucial to validate its efficacy in relevant disease models and to elucidate its pharmacokinetic and pharmacodynamic properties. A deeper understanding of its interaction with the Nrf2 pathway and other cellular targets will further clarify its mechanism of action and pave the way for its potential clinical application.

References

- 1. Protective Effects of 6,7,4′-Trihydroxyflavanone on Hypoxia-Induced Neurotoxicity by Enhancement of HO-1 through Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison between daidzein and genistein antioxidant activity in primary and cancer lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. The antioxidant activity of daidzein metabolites, O‑desmethylangolensin and equol, in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Desmethylglycitein: A Potent Larvicide Targeting Mosquito Ecdysone Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The rising threat of mosquito-borne diseases, coupled with increasing insecticide resistance, necessitates the development of novel and effective vector control strategies. Desmethylglycitein (DMG), an isoflavone found in fermented soy products, has emerged as a promising larvicidal agent. This technical guide provides a comprehensive overview of the larvicidal properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation, tailored for researchers, scientists, and professionals in drug development.

Quantitative Larvicidal Activity

This compound has demonstrated significant larvicidal activity against the primary vector of dengue, yellow fever, and Zika viruses, Aedes aegypti. Its efficacy, particularly when compared to other flavonoids like daidzein, is noteworthy.

Table 1: Comparative Larvicidal Activity of this compound and Daidzein against Aedes aegypti Larvae

| Compound | Target Species | Larval Stage | Exposure Time (hours) | LC50 (ppm) | Reference |

| This compound (DMG) | Aedes aegypti | 1st Instar | 24 | 9.39 | [1][2] |

| Daidzein | Aedes aegypti | 1st Instar | 24 | 85.83 | [1][2] |

LC50 (Lethal Concentration 50) is the concentration of a substance that is fatal to 50% of the test organisms.

Mechanism of Action: Inhibition of Ecdysone Biosynthesis

The larvicidal action of this compound stems from its potent inhibition of a key enzyme in the ecdysone biosynthesis pathway, glutathione S-transferase Noppera-bo (Nobo).[3][4][5][6] Ecdysone is a vital insect steroid hormone that governs molting and metamorphosis.[3][6] By inhibiting Nobo, this compound disrupts the developmental process, leading to larval mortality.

The molecular basis of this inhibition lies in the interaction between this compound and the Nobo enzyme. Crystal structure analysis has revealed that the Glu113 residue in the active site of Aedes aegypti Nobo (AeNobo) forms a crucial hydrogen bond with flavonoid inhibitors.[4][5] this compound, with its specific molecular structure, is a more efficient inhibitor of AeNobo compared to other flavonoids like daidzein, which correlates with its superior larvicidal activity.[4][5]

Signaling Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound's larvicidal properties.

Larvicidal Bioassay

This protocol is adapted from the World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides and the methodology described in the research on this compound.[1][2]

Objective: To determine the lethal concentration (e.g., LC50) of this compound against mosquito larvae.

Materials:

-

This compound (DMG)

-

Solvent (e.g., ethanol or DMSO)

-

Distilled or deionized water

-

Mosquito larvae (e.g., 1st or 3rd instar Aedes aegypti)

-

Beakers or cups (e.g., 100 mL or 250 mL)

-

Pipettes

-

Larval food (e.g., fish food powder)

-

Incubator or controlled environment room (25-28°C)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. For example, dissolve a known weight of DMG in ethanol to achieve a high concentration (e.g., 1000 ppm).

-

Test Concentrations: Prepare a series of dilutions from the stock solution. For DMG, concentrations ranging from 1 ppm to 100 ppm are appropriate based on known efficacy.[1][2] A negative control (solvent only) must be included.

-

Experimental Setup:

-

Add a defined volume of water (e.g., 50 mL or 100 mL) to each beaker.

-

Add the appropriate amount of the this compound dilution to achieve the desired final concentrations.

-

Introduce a specific number of larvae (e.g., 20-25) into each beaker.

-

Provide a small amount of larval food.

-

Each concentration and the control should be replicated at least three times.

-

-

Incubation: Maintain the beakers in an incubator or a room with controlled temperature and a photoperiod (e.g., 12:12 hour light:dark cycle).

-

Mortality Assessment: Record the number of dead larvae in each beaker after 24 and 48 hours. Larvae are considered dead if they are immobile and do not respond to gentle probing.

-

Data Analysis: Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula if it exceeds 5-10%. Determine the LC50 and LC90 values using probit analysis.

Experimental Workflow Diagram

Nobo Enzyme Inhibition Assay

This protocol provides a general framework for an in vitro enzyme inhibition assay to measure the effect of this compound on Nobo activity.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of Nobo.

Materials:

-

Recombinant Nobo protein

-

This compound

-

Substrate for Nobo (e.g., a fluorescently labeled substrate)

-

Glutathione (GSH)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer)

-

96-well microplate

-

Microplate reader (fluorescence)

Procedure:

-

Reagent Preparation: Prepare solutions of recombinant Nobo protein, this compound at various concentrations, the substrate, and GSH in the assay buffer.

-

Assay Reaction:

-

In a 96-well plate, add the assay buffer, GSH, and different concentrations of this compound or a control (solvent).

-

Add the recombinant Nobo protein to each well and pre-incubate for a specific time to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

-

Measurement: Measure the change in fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the Nobo enzyme activity.

-

Future Directions and Considerations

While this compound shows great promise as a larvicide against Aedes aegypti, further research is warranted in the following areas:

-

Spectrum of Activity: Evaluating the efficacy of this compound against other medically important mosquito species, such as Anopheles and Culex, is crucial.

-

Formulation Development: Developing stable and effective formulations for field application is a critical next step for practical use.

-

Toxicology and Environmental Impact: Comprehensive studies on the toxicity of this compound to non-target organisms and its environmental fate are necessary to ensure its safety.

-

Resistance Management: Understanding the potential for resistance development in mosquito populations is essential for the long-term sustainability of this compound as a larvicide.

References

The Biosynthesis of Desmethylglycitein: A Core Intermediate in Plant Isoflavonoid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract